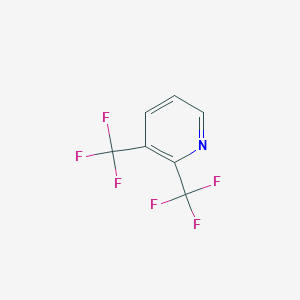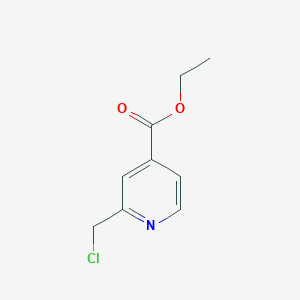
Ethyl 2-(chloromethyl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(chloromethyl)isonicotinate, also known as EClM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EClM is a derivative of isonicotinic acid and belongs to the family of chloromethyl esters. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising tool for investigating biological processes and developing new therapies.
作用機序
Ethyl 2-(chloromethyl)isonicotinate exerts its effects by binding to the active site of HDACs, which leads to the inhibition of their enzymatic activity. This, in turn, results in the accumulation of acetylated histones and altered gene expression. The precise mechanism of action of Ethyl 2-(chloromethyl)isonicotinate is still under investigation, but it is believed to involve covalent modification of the HDAC active site.
生化学的および生理学的効果
Ethyl 2-(chloromethyl)isonicotinate has been shown to exhibit various biochemical and physiological effects. In addition to its HDAC inhibitory activity, Ethyl 2-(chloromethyl)isonicotinate has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune response. Ethyl 2-(chloromethyl)isonicotinate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using Ethyl 2-(chloromethyl)isonicotinate in scientific research is its specificity for HDACs, which allows for targeted modulation of gene expression. Ethyl 2-(chloromethyl)isonicotinate is also relatively easy to synthesize and has a high purity level. However, one limitation of using Ethyl 2-(chloromethyl)isonicotinate is its potential toxicity, which must be carefully monitored in laboratory experiments.
将来の方向性
There are several future directions for the use of Ethyl 2-(chloromethyl)isonicotinate in scientific research. One potential direction is the development of Ethyl 2-(chloromethyl)isonicotinate-based therapies for cancer and other diseases that involve dysregulated gene expression. Another direction is the investigation of the precise mechanism of action of Ethyl 2-(chloromethyl)isonicotinate, which could lead to the development of more potent and selective HDAC inhibitors. Finally, the use of Ethyl 2-(chloromethyl)isonicotinate in combination with other compounds or therapies could enhance its therapeutic potential and reduce potential toxicity.
In conclusion, Ethyl 2-(chloromethyl)isonicotinate is a promising compound for scientific research due to its ability to selectively bind to HDACs and modulate gene expression. While there are limitations to its use, Ethyl 2-(chloromethyl)isonicotinate has the potential to be a valuable tool for investigating biological processes and developing new therapies. Further research is needed to fully understand the mechanism of action of Ethyl 2-(chloromethyl)isonicotinate and its potential applications in various fields of medicine and biology.
合成法
Ethyl 2-(chloromethyl)isonicotinate can be synthesized through a simple reaction between isonicotinic acid and thionyl chloride, followed by esterification with ethanol. The resulting compound is a white crystalline powder with a melting point of 75-77°C.
科学的研究の応用
Ethyl 2-(chloromethyl)isonicotinate has been used in various scientific research studies due to its ability to selectively bind to specific proteins and enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in various cellular processes. By inhibiting HDACs, Ethyl 2-(chloromethyl)isonicotinate can modulate gene expression and potentially treat diseases such as cancer, neurodegenerative disorders, and inflammation.
特性
CAS番号 |
10177-22-7 |
|---|---|
製品名 |
Ethyl 2-(chloromethyl)isonicotinate |
分子式 |
C9H10ClNO2 |
分子量 |
199.63 g/mol |
IUPAC名 |
ethyl 2-(chloromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6H2,1H3 |
InChIキー |
PMRRQHHQUVAMNU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NC=C1)CCl |
正規SMILES |
CCOC(=O)C1=CC(=NC=C1)CCl |
同義語 |
ETHYL 2-(CHLOROMETHYL)ISONICOTINATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)
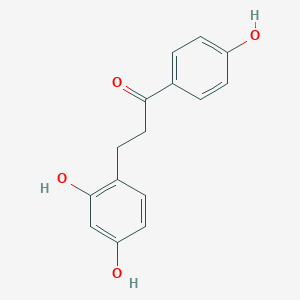
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
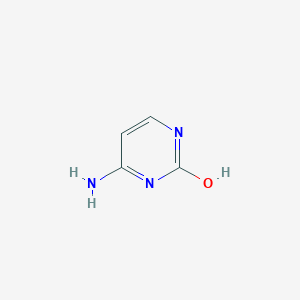
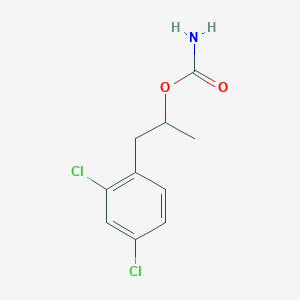
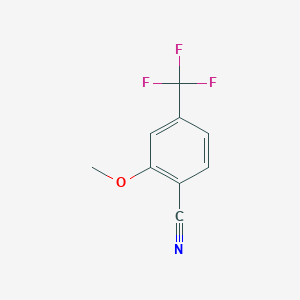
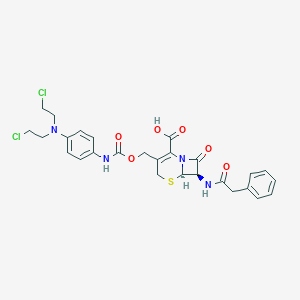
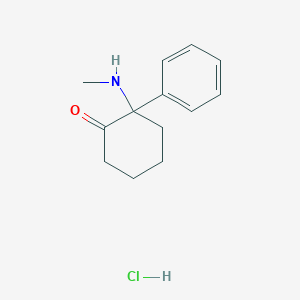
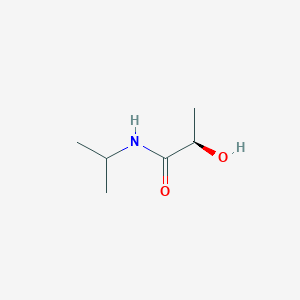
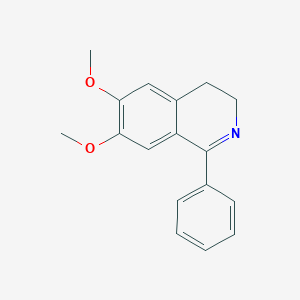
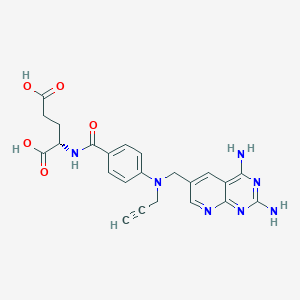
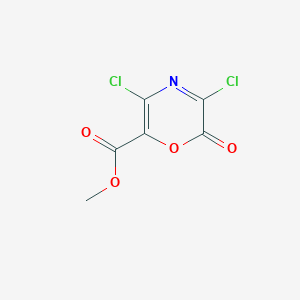
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
